molecular formula C15H13NO2S B5627398 ethyl 10H-phenothiazine-10-carboxylate

ethyl 10H-phenothiazine-10-carboxylate

Cat. No. B5627398
M. Wt: 271.3 g/mol
InChI Key: YEKBBCHBTPXNKK-UHFFFAOYSA-N
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Description

Introduction Ethyl 10H-phenothiazine-10-carboxylate is a derivative of phenothiazine, a heterocyclic compound that has been extensively studied for its various applications in medicinal chemistry and other fields.

Synthesis Analysis

  • A synthesis of ethyl 10H-phenothiazine-10-carboxylate involves the reaction of phenothiazine with specific reagents under controlled conditions. For instance, the synthesis of 4-aryl-3-chloro-2-oxo-N-[3-(10H-phenothiazin-10-yl)propyl]azetidine-1-carboxamides is described, involving the reaction of phenothiazine with Cl(CH2)3Br at room temperature, followed by further reactions to yield the desired compounds (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Molecular Structure Analysis

  • Structural analysis of phenothiazine derivatives, such as ethyl 10H-phenothiazine-10-carboxylate, involves techniques like NMR spectroscopy and X-ray crystallography. For example, new phenothiazine macrocycles were investigated using NMR spectroscopy and single crystal X-ray crystallography (Medruţ et al., 2013).

Chemical Reactions and Properties

  • Ethyl 10H-phenothiazine-10-carboxylate and related compounds undergo various chemical reactions, forming new derivatives with different properties. For instance, the formation of Schiff bases and N-bridged heterocycles from phenothiazine derivatives is described, demonstrating the chemical reactivity of these compounds (Turan-Zitouni, Kaplancıklı, Kılıç, & Erol, 2002).

Physical Properties Analysis

  • The physical properties of phenothiazine derivatives, including solubility, melting point, and crystalline structure, can be determined through various analytical methods. For example, the crystal structure of a phenothiazine derivative was analyzed using X-ray crystallography (Nikulin, Voskoboynikov, & Suponitsky, 2008).

Chemical Properties Analysis

  • The chemical properties of ethyl 10H-phenothiazine-10-carboxylate and related compounds include their reactivity, stability, and potential applications in various fields. Studies have shown these compounds to exhibit various biological activities, such as antimicrobial properties (Dixit, Dixit, Gautam, & Gautam, 2008).

properties

IUPAC Name

ethyl phenothiazine-10-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-2-18-15(17)16-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)16/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKBBCHBTPXNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 10H-phenothiazine-10-carboxylate

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